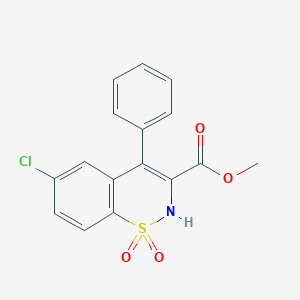

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate” is a compound that belongs to the class of organic compounds known as benzylethers . It’s a specific type of aromatic ether with the general formula ROCR’ (R = alkyl, aryl; R’=benzene) .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, a new, expeditious, three-component method for the synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions has been developed .Molecular Structure Analysis

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . It is commonly reported that heterocycles having sulfur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Applications De Recherche Scientifique

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of novel benzothiazole derivatives, which have been studied for their potential as anti-cancer agents. It has also been used in the synthesis of antifungal agents, as well as in the synthesis of phosphonate ligands for use in asymmetric catalysis.

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as halogens at the 7 and 8 positions, alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The compound’s solubility in dichloromethane, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has several advantages and limitations for use in lab experiments. The main advantage is its low cost and availability, making it a popular choice for use in research. Additionally, it is non-toxic and has a relatively low melting point, making it easy to handle in the lab. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

Given its wide range of applications, there are many potential future directions for the use of methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate. One potential direction is the use of the compound in the synthesis of novel pharmaceuticals, such as anti-cancer drugs or antifungals. Additionally, it could be used in the synthesis of new phosphonate ligands for use in asymmetric catalysis. Furthermore, it could be used in the synthesis of new materials for use in nanotechnology or in the development of new sensors. Finally, it could be used in the synthesis of new dyes or pigments for use in the food and cosmetic industries.

Méthodes De Synthèse

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can be synthesized using a number of methods. The most common method is to react 4-chlorobenzotrifluoride with anhydrous sodium sulfide in aqueous ethanol. This reaction produces a yellow slurry, which is then filtered to remove the insoluble material. The filtrate is then evaporated to dryness and the product is isolated by recrystallization from methanol.

Propriétés

IUPAC Name |

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)23(20,21)18-15/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAYUFTWFJAIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6483535.png)

![N-(4-bromophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6483541.png)

![ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6483549.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483555.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6483561.png)

![N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483562.png)

![3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6483580.png)

![methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483588.png)

![methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483592.png)

![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![N-[(2-ethoxyphenyl)methyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483629.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483643.png)